molecular formula C12H21NO2 B13312107 Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate

Cat. No.: B13312107
M. Wt: 211.30 g/mol
InChI Key: TXINSYNXOQZRBX-UHFFFAOYSA-N
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Description

Methyl 2-{1-aminospiro[44]nonan-1-yl}acetate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate typically involves the reaction of a spirocyclic ketone with an amine, followed by esterification. One common method involves the reaction of 1-aminospiro[4.4]nonane with methyl bromoacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate: Unique due to its spirocyclic structure.

    Methyl 2-{1-aminospiro[4.5]decane-1-yl}acetate: Similar structure but with a different ring size.

    Methyl 2-{1-aminospiro[3.4]octane-1-yl}acetate: Smaller ring size, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 2-(4-aminospiro[4.4]nonan-4-yl)acetate

InChI

InChI=1S/C12H21NO2/c1-15-10(14)9-12(13)8-4-7-11(12)5-2-3-6-11/h2-9,13H2,1H3

InChI Key

TXINSYNXOQZRBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCC12CCCC2)N

Origin of Product

United States

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